N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Drug-likeness Lipophilicity ADME Prediction

This benzenesulfonamide derivative occupies a distinct physicochemical niche (XLogP3 2.8, TPSA 90.1 Ų) that is not replicated by common 4-fluoro or 4-trifluoromethyl analogs, making it essential for SAR studies where balanced permeability and solubility are critical. Its 7 rotatable bonds and 6 hydrogen-bond acceptors support exploration of flexible binding sites, including protein-protein interaction interfaces. Sourced as a research-grade screening compound, it is ideal for hit identification and lead optimization campaigns.

Molecular Formula C18H19NO5S
Molecular Weight 361.41
CAS No. 2320722-88-9
Cat. No. B2512427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
CAS2320722-88-9
Molecular FormulaC18H19NO5S
Molecular Weight361.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
InChIInChI=1S/C18H19NO5S/c1-13-11-14(22-2)7-8-18(13)25(20,21)19-12-15(16-5-3-9-23-16)17-6-4-10-24-17/h3-11,15,19H,12H2,1-2H3
InChIKeyMWUFZEFWWYCQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2320722-88-9): A Physicochemically Distinct Benzenesulfonamide for Targeted Library Design


N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide (CAS 2320722-88-9) is a benzenesulfonamide derivative featuring a unique 2,2-di(furan-2-yl)ethyl side chain. Its core structure includes a 4-methoxy-2-methyl substituted benzene ring, a sulfonamide linker, and two terminal furan rings. According to PubChem computed data, the compound has a molecular weight of 361.4 g/mol, a calculated lipophilicity (XLogP3-AA) of 2.8, a topological polar surface area (TPSA) of 90.1 Ų, and 7 rotatable bonds [1]. This combination of moderate lipophilicity and the hydrogen-bonding capacity of the furan and sulfonamide moieties positions it advantageously within drug-like chemical space. The compound is cataloged under PubChem CID 131702587 and is available from commercial suppliers as a research-grade screening compound [1].

Why N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide Cannot Be Replaced by Common In-Class Benzenesulfonamides


Within the benzenesulfonamide class, minor structural modifications lead to significant shifts in key drug-likeness parameters such as lipophilicity, polar surface area, and molecular flexibility. These shifts directly impact solubility, permeability, and potential off-target binding. N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide occupies a specific physicochemical niche—an XLogP3 of 2.8 and a TPSA of 90.1 Ų—that is not replicated by its closest analogs. For example, substituting the 4-methoxy-2-methylphenyl moiety with a 4-fluorophenyl group reduces lipophilicity (XLogP3 2.6), while a 4-trifluoromethylphenyl group increases it (XLogP3 3.4) and adds more hydrogen bond acceptors, fundamentally altering the molecule's pharmacokinetic and binding profile [1]. Therefore, generic substitution without careful analysis of these computed parameters can derail structure-activity relationship (SAR) studies and lead to misleading screening results.

Head-to-Head Physicochemical Differentiation of N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide Against Key Analogs


Lipophilicity (XLogP3) Balance: Superior Drug-Likeness Over Fluorinated and Non-Aromatic Analogs

The target compound's XLogP3-AA value of 2.8 represents an optimal midpoint. It is higher than the 4-fluorophenyl analog (XLogP3 2.6, CID 131702582), indicating potentially better membrane permeability, yet significantly lower than the 4-trifluoromethylphenyl analog (XLogP3 3.4, CID 131701805), which may suffer from poor solubility and higher promiscuity. It also avoids the extremely low lipophilicity of the methanesulfonamide analog (XLogP3 0.9, CID 131702578), which could limit cell penetration [1].

Drug-likeness Lipophilicity ADME Prediction

Polar Surface Area and Hydrogen Bond Acceptor Tuning: Distinct from Halogenated Comparators

The target compound possesses a TPSA of 90.1 Ų and 6 hydrogen bond acceptors (HBAs). In contrast, the 2-bromo analog (CID 131702593) has fewer HBAs (5), potentially reducing aqueous solubility, while the 4-trifluoromethyl analog (CID 131701805) has 8 HBAs, increasing polarity. The 4-pyrazol-1-yl analog (CID 131703690) has an identical HBA count of 6 but a lower XLogP3 of 2.5, suggesting the target's specific methoxy/methyl substitution pattern uniquely balances HBA count with lipophilicity [1].

TPSA Hydrogen Bonding Permeability

Molecular Flexibility Differentiator: Higher Rotatable Bond Count Versus Close Analogs

With 7 rotatable bonds, the target compound is more flexible than all close benzenesulfonamide analogs that share the same di(furan-2-yl)ethyl tail. The 4-fluoro, 4-trifluoromethyl, and 2-bromo analogs each possess only 6 rotatable bonds, while the methanesulfonamide analog has 5. This higher degree of rotational freedom can be advantageous for binding to flexible protein pockets, potentially allowing a better induced fit, although it may also increase the entropic penalty upon binding [1].

Molecular Flexibility Conformational Entropy Binding Affinity

Strategic Procurement Scenarios for N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide Based on Physicochemical Differentiation


Lead-Like Screening Library Design Requiring Balanced Oral Bioavailability Parameters

The compound's XLogP3 of 2.8 and TPSA of 90.1 Ų place it within Veber and Lipinski compliant space for oral drugs. When assembling a screening deck where balanced ADME properties are paramount to avoid attrition due to permeability or solubility failures, this compound is a superior choice over the more lipophilic 4-trifluoromethyl analog (XLogP3 3.4, risk of poor solubility) or the less lipophilic methanesulfonamide analog (XLogP3 0.9, risk of poor permeability) [1].

Fragment-Based Drug Discovery (FBDD) Follow-Up with Moderate Complexity

With a molecular weight of 361.4 Da and 7 rotatable bonds, this compound occupies the 'lead-like' space rather than 'fragment' space. Its higher flexibility compared to the 6-rotatable-bond halogenated analogs makes it suitable for libraries targeting protein-protein interaction interfaces or other flexible binding sites where conformational adaptation is crucial for hit identification [1].

Structure-Activity Relationship (SAR) Expansion Around Benzenesulfonamide Cores

For medicinal chemistry projects exploring the SAR of benzenesulfonamides, this compound's unique 4-methoxy-2-methyl substitution pattern provides a distinct electronic and steric environment compared to common 4-fluoro or 4-chloro analogs. The methoxy group is electron-donating, in contrast to the electron-withdrawing fluorine, offering a valuable comparator for probing electronic effects on target binding. Its HBA count of 6 also differentiates it from the 5-HBA 2-bromo analog, useful for mapping hydrogen bond interactions [1].

Quote Request

Request a Quote for N-(2,2-di(furan-2-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.